1-Methyl-2,3-diphenyl-1H-pyrrole
Description
Overview of Pyrrole (B145914) Heterocycles in Organic Synthesis and Advanced Materials Science
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a foundational structure in the fields of organic chemistry and materials science. wikipedia.orguctm.edu Its unique electronic properties, arising from the delocalization of the nitrogen's lone pair of electrons into the aromatic system, make it highly reactive and versatile. pearson.com Pyrroles are not merely synthetic curiosities; they are integral components of life itself, forming the core of vital biomolecules such as heme in hemoglobin and chlorophyll (B73375) in plants. researchgate.net
In the realm of organic synthesis, pyrrole derivatives are key intermediates and target molecules. Their substituted forms are present in a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. uctm.eduresearchgate.net The development of methods to construct and modify the pyrrole scaffold is a testament to its importance in medicinal chemistry. uctm.edu Beyond medicine, pyrroles are crucial in the development of advanced materials. They are used as components in organic dyes, corrosion inhibitors, and as building blocks for conductive polymers and semiconductors in optoelectronics. researchgate.netacs.org The inherent electron-rich nature of the pyrrole ring makes it an attractive component for creating materials with specific electronic and photophysical properties. acs.org
Academic Context of Polysubstituted Pyrrole Architectures
The academic and industrial focus on pyrrole chemistry has increasingly shifted towards the synthesis and application of polysubstituted pyrroles. scitechdaily.com These are pyrrole rings where multiple hydrogen atoms have been replaced by various functional groups. The precise arrangement (regiochemistry) and nature of these substituents dramatically influence the molecule's physical, chemical, and biological properties. acs.orgscitechdaily.com Consequently, a significant area of research is dedicated to developing synthetic strategies that allow for the controlled and regioselective construction of these complex architectures. acs.orgnih.gov
Classic methods like the Paal-Knorr, Knorr, and Hantzsch syntheses have long been employed, but modern organic chemistry continuously seeks more efficient, versatile, and environmentally benign routes. researchgate.netwikipedia.org The development of multicomponent reactions, transition-metal-catalyzed cross-couplings, and novel cyclization strategies has expanded the synthetic chemist's toolbox, enabling the creation of highly functionalized pyrroles that were previously difficult to access. uctm.eduorganic-chemistry.orgnih.gov This pursuit is driven by the need for novel compounds in drug discovery and for finely-tuned molecular components in materials science. researchgate.netscitechdaily.com The ability to strategically place different substituents on the pyrrole core allows for the optimization of a molecule's function, whether it is to enhance its therapeutic effect or to modify its performance in an electronic device. scitechdaily.com
Research Focus on 1-Methyl-2,3-diphenyl-1H-pyrrole: A Representative Case Study
As a representative example of a polysubstituted pyrrole, 1-Methyl-2,3-diphenyl-1H-pyrrole provides a valuable case study. This compound features a methyl group on the nitrogen (N1 position) and two phenyl groups on adjacent carbon atoms (C2 and C3 positions). This specific substitution pattern defines its chemical character and potential applications. While detailed research dedicated exclusively to this molecule is limited in publicly accessible literature, its structure allows for an informed discussion of its probable synthesis and properties based on well-established principles of pyrrole chemistry.
The most direct and classical method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org For the synthesis of 1-Methyl-2,3-diphenyl-1H-pyrrole, the logical precursors would be 1,2-diphenyl-1,4-butanedione and methylamine. The reaction is typically promoted by heat and sometimes a weak acid catalyst, leading to the formation of the pyrrole ring through a cyclization and dehydration sequence. organic-chemistry.orgmdpi.com
The properties of 1-Methyl-2,3-diphenyl-1H-pyrrole are dictated by its substituents. The N-methyl group removes the acidic N-H proton found in pyrrole, altering its reactivity and intermolecular interactions. wikipedia.org The two phenyl groups at the 2- and 3-positions add significant steric bulk and contribute to the molecule's electronic properties through their aromatic systems. Such multi-phenyl substituted pyrroles are of interest for their potential applications in aggregation-induced emission (AIE) materials and as fluorescent sensors.
Table 1: Chemical Identity of 1-Methyl-2,3-diphenyl-1H-pyrrole
| Identifier | Value | Reference |
|---|---|---|
| Compound Name | 1-Methyl-2,3-diphenyl-1H-pyrrole | |
| CAS Number | 114325-24-5 | guidechem.com |
| Molecular Formula | C₁₇H₁₅N | guidechem.com |
| Molecular Weight | 233.31 g/mol | guidechem.com |
Table 2: Predicted Physical and Spectroscopic Properties Note: Specific experimental data for 1-Methyl-2,3-diphenyl-1H-pyrrole is not readily available. The data below are based on general principles and comparison with structurally similar compounds.
| Property | Predicted Value / Characteristic | Basis of Prediction / Comparison |
|---|---|---|
| Appearance | White to off-white solid | General property of similar aromatic compounds. |
| Melting Point | 115-118 °C | Based on the melting point of the similar compound 2-Methyl-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrole. rsc.org |
| ¹H NMR | Signals expected for phenyl protons (approx. 7.0-7.5 ppm), pyrrole ring protons (approx. 6.0-7.0 ppm), and a singlet for the N-methyl group (approx. 3.5-4.0 ppm). | Based on standard chemical shifts and data for N-methylpyrrole and other substituted pyrroles. researchgate.netrsc.orgchemicalbook.com |
| ¹³C NMR | Signals expected for aromatic carbons of the phenyl and pyrrole rings, and a signal for the N-methyl carbon. | Based on data for related compounds like 1-benzyl-2,3-diphenyl-1H-pyrrole. nih.gov |
| Reactivity | The C4 and C5 positions would be the most likely sites for electrophilic substitution, though potentially hindered by the bulky phenyl groups. wikipedia.orgpearson.comonlineorganicchemistrytutor.com | General reactivity patterns of substituted pyrroles. wikipedia.orgonlineorganicchemistrytutor.com |
Properties
CAS No. |
114325-24-5 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylpyrrole |
InChI |
InChI=1S/C17H15N/c1-18-13-12-16(14-8-4-2-5-9-14)17(18)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI Key |
WHFXOWBJSCWJBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Methyl 2,3 Diphenyl 1h Pyrrole and Analogous Systems
Direct Synthesis Approaches to 1-Methyl-2,3-diphenyl-1H-pyrrole
While specific literature detailing the synthesis of 1-Methyl-2,3-diphenyl-1H-pyrrole is not abundant, established synthetic routes for polysubstituted pyrroles can be directly applied. The most prominent among these are the Paal-Knorr and Hantzsch pyrrole (B145914) syntheses.
Specific Named Reactions and Catalytic Protocols for its Formation
The Paal-Knorr synthesis stands out as a highly valuable and straightforward method for the preparation of substituted pyrroles. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. organic-chemistry.orgrgmcet.edu.in For the synthesis of 1-Methyl-2,3-diphenyl-1H-pyrrole, the logical precursors would be 1,2-diphenyl-1,4-butanedione and methylamine . The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org The reaction is often catalyzed by protic acids like acetic acid or mineral acids, or by Lewis acids. alfa-chemistry.com
The Hantzsch pyrrole synthesis offers an alternative, albeit potentially more complex, route. This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.org To synthesize 1-Methyl-2,3-diphenyl-1H-pyrrole via this method, appropriate phenyl-substituted β-ketoester and α-haloketone precursors would be required, reacting with methylamine. The mechanism involves the initial formation of an enamine from the β-ketoester and methylamine, which then reacts with the α-haloketone, followed by cyclization and aromatization. wikipedia.org
| Named Reaction | Reactants for 1-Methyl-2,3-diphenyl-1H-pyrrole | General Conditions |
| Paal-Knorr Synthesis | 1,2-Diphenyl-1,4-butanedione and Methylamine | Acidic (e.g., acetic acid) or neutral, often with heating. organic-chemistry.orgrgmcet.edu.in |
| Hantzsch Synthesis | A phenyl-substituted β-ketoester, a phenyl-substituted α-haloketone, and Methylamine | Basic or neutral, often in a protic solvent. wikipedia.orgscribd.com |
Multi-component Reaction Pathways Leading to the Core Structure
Multi-component reactions (MCRs) provide an efficient and atom-economical approach to complex molecules like polysubstituted pyrroles from simple starting materials in a one-pot fashion. rsc.orgorgchemres.org While a specific MCR for 1-Methyl-2,3-diphenyl-1H-pyrrole is not explicitly documented, several MCR strategies for polysubstituted pyrroles could be adapted. For instance, isocyanide-based MCRs have proven to be a powerful tool for the synthesis of a wide array of pyrrole derivatives. rsc.org A hypothetical MCR for the target molecule could involve the reaction of an appropriate alkyne, an aldehyde, an amine (methylamine), and an isocyanide, potentially under metal catalysis.
General Synthetic Methodologies for Polysubstituted Pyrroles
The construction of the pyrrole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization reactions, which form the core of the pyrrole structure.
Cyclization Reactions for Pyrrole Ring Construction
The formation of the five-membered pyrrole ring is most commonly achieved through the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms.
Acid-Catalyzed Cyclizations Involving Dicarbonyl Compounds and Amines
As exemplified by the Paal-Knorr synthesis, the acid-catalyzed cyclization of 1,4-dicarbonyl compounds with primary amines is a robust and widely used method for pyrrole synthesis. The reaction mechanism involves the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com The versatility of this method allows for the synthesis of a wide range of N-substituted pyrroles by simply varying the primary amine used in the reaction. rgmcet.edu.in
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| MgI2 etherate | 2,5-Hexanedione | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 95 | uctm.edu |
| Saccharin | 2,5-Hexanedione | p-Toluidine | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | 92 | rgmcet.edu.in |
| Iodine | 2,5-Hexanedione | Benzylamine | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 94 | rgmcet.edu.in |
Metal-Mediated Cyclization Reactions (e.g., Cu(II) Catalysis)
Transition metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted pyrroles, often proceeding under milder conditions and with greater functional group tolerance than traditional methods. Copper catalysts, in particular, have been extensively used. For instance, copper-catalyzed multicomponent reactions involving alkynes, amines, and other precursors can lead to the formation of highly substituted pyrroles. While a specific Cu(II)-catalyzed synthesis of 1-Methyl-2,3-diphenyl-1H-pyrrole is not detailed in the provided context, the general applicability of such methods suggests their potential. Other metals, such as iridium, have also been employed in sustainable pyrrole syntheses from alcohols and amino alcohols. nih.gov
Base-Promoted Cyclization of β-Enamino or β-Hydrazino Esters and Ketones
Base-promoted cyclization reactions of β-enamino esters and ketones represent a fundamental approach to the synthesis of substituted pyrroles. These reactions typically proceed through an intramolecular condensation mechanism. An efficient, mild, and metal-free method for synthesizing polysubstituted pyrroles involves the base-mediated intramolecular cyclization of N-alkyl, N-propargylic β-enaminones. rsc.orgresearchgate.net This transformation accommodates a variety of substituted N-alkyl, N-propargylic β-enaminones, affording the desired pyrrole derivatives in moderate to good yields. rsc.org
A proposed pathway for this type of reaction involves the deprotonation of the starting material by a base, followed by an intramolecular nucleophilic attack to form a cyclic intermediate. Subsequent elimination of a leaving group and aromatization leads to the final pyrrole product. For example, a base-promoted strategy has been developed for the synthesis of 2,3,5-trisubstituted 1H-pyrroles through a formal [3+2] cycloaddition. researchgate.netresearchgate.net
[3+2] Cycloaddition Reactions (e.g., Münchnone-based Routes)
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including pyrroles. The Van Leusen pyrrole synthesis, a well-known example, utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon which reacts with electron-deficient alkenes. mdpi.comnih.gov This reaction is advantageous due to its operational simplicity, the ready availability of starting materials, and a broad substrate scope. nih.gov The mechanism is generally considered a stepwise process rather than a concerted one. nih.gov
Münchnones, which are mesoionic compounds, can also react with alkynes in a 1,3-dipolar cycloaddition to yield multiply substituted pyrroles. wikipedia.org This reaction proceeds through a cycloaddition followed by the loss of carbon dioxide via a retro-Diels-Alder reaction. wikipedia.org
A variety of catalysts can be employed to facilitate these cycloadditions. For instance, Fe2O3@cellulose has been shown to be an effective catalyst for the [3+2] cycloaddition of acetyl oxime with alkynes, proceeding through an in situ generated 2H-azirine intermediate to form polysubstituted pyrroles. researchgate.net Silver-catalyzed cyclization of alkynes with isonitriles also provides a route to pyrroles. wikipedia.org
Annulation Reactions and Heterocyclic Ring Closures
Annulation reactions provide a versatile strategy for constructing the pyrrole ring by fusing it onto an existing molecular scaffold. A palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines offers a "one-pot" synthesis of highly substituted pyrroles. mdpi.com This tandem reaction involves the formation of an enaminone followed by an intramolecular aza-Wacker-type cyclization. mdpi.com
Another approach involves the reductive ring closure of an eight-membered cyclic dilactam, formed from an o-aminobenzoic acid ester derivative, to create a dihydropyrrolo[3,2-b]pyrrole core. acs.org This multi-step methodology has been systematically studied to understand its scope and limitations. acs.org
Furthermore, pyrrole-fused 1,5-benzodiazepines can be accessed through a cascade cyclization/annulation of β-enamino diketones and o-phenylenediamine. nih.gov The proposed mechanism involves an initial base-promoted intramolecular cyclization of the β-enamino diketone to form a 4-acyl-1H-pyrrole-2,3-dione intermediate. nih.gov
The table below summarizes various annulation and ring-closure strategies for pyrrole synthesis.
| Reaction Type | Reactants | Key Features | Reference(s) |
| Pd-Catalyzed [4+1] Annulation | α-Alkenyl-dicarbonyl compounds, primary amines | "One-pot" synthesis, uses O2 as terminal oxidant | mdpi.com |
| Reductive Ring Closure | o-Aminobenzoic acid ester derivatives | Forms a dihydropyrrolo[3,2-b]pyrrole core | acs.org |
| Cascade Cyclization/Annulation | β-Enamino diketones, o-phenylenediamine | Access to pyrrole-fused 1,5-benzodiazepines | nih.gov |
| Ferric Hydrogensulfate Catalyzed Annulation | Diketones, pyrrole | Green, aqueous conditions | sharif.edu |
Green Chemistry Approaches in Pyrrole Synthesis (e.g., Solvent-Free Conditions, Supramolecular Catalysis)
In recent years, the development of environmentally benign synthetic methods has become a major focus in organic chemistry. For pyrrole synthesis, this has led to the exploration of solvent-free conditions and novel catalytic systems. researchgate.net
Solvent-Free Synthesis:
Solvent-free reactions offer numerous advantages, including reduced use of volatile organic compounds, simplified workup procedures, and often higher yields. researchgate.net The condensation of pyrrole with electron-poor aldehydes, such as pentafluorobenzaldehyde, can be achieved under solvent-free conditions to produce a variety of products, including corroles. acs.orgacs.org This method can be scaled up by dissolving the reagents in a solvent like dichloromethane, mixing with alumina, and then heating to evaporate the solvent before the reaction commences. acs.orgacs.org Praseodymium(III) trifluoromethanesulfonate (B1224126) has also been used as an efficient catalyst for the Paal-Knorr condensation of 1,4-diketones with primary amines under solvent-free conditions, leading to excellent yields of N-substituted pyrroles. tandfonline.com
Supramolecular Catalysis:
Supramolecular catalysis utilizes non-covalent interactions to facilitate chemical reactions. tandfonline.comtandfonline.com Cyclodextrins, which are cyclic oligosaccharides, can act as hosts for organic molecules in aqueous media, creating a hydrophobic microenvironment that can promote reactions. tandfonline.com An efficient, one-pot, three-component reaction involving anilines, dialkyl acetylenedicarboxylates (DEAD/DMAD), and glyoxal (B1671930) in water has been reported for the synthesis of polyfunctionalized pyrroles. tandfonline.comtandfonline.comfigshare.com This reaction is catalyzed by β-cyclodextrin, which can be recycled and reused, making the process environmentally friendly. tandfonline.comtandfonline.com The driving forces for the formation of the host-guest complex include van der Waals forces and hydrophobic interactions. tandfonline.com
The following table highlights some green chemistry approaches to pyrrole synthesis.
| Approach | Catalyst/Conditions | Key Advantages | Reference(s) |
| Solvent-Free Condensation | Heat, solid support (e.g., alumina) | Reduced solvent waste, simplified procedure | acs.orgacs.org |
| Solvent-Free Paal-Knorr | Pr(OTf)3 | Inexpensive catalyst, high yields, short reaction times | tandfonline.com |
| Supramolecular Catalysis | β-Cyclodextrin in water | Environmentally benign, recyclable catalyst | tandfonline.comtandfonline.comfigshare.com |
| Manganese-Catalyzed Solvent-Free Synthesis | Non-precious manganese complex | Conversion of biomass-derived diols and amines, water and H2 as byproducts | nih.gov |
Mechanistic Investigations of Pyrrole Formation Pathways
Understanding the mechanisms of pyrrole formation is crucial for optimizing existing synthetic methods and developing new ones. The classical Knorr pyrrole synthesis, for example, begins with the condensation of an amine and a ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization, elimination of water, and isomerization to the aromatic pyrrole ring. wikipedia.org
In the case of the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with an electron-deficient alkene, the mechanism is believed to be stepwise. mdpi.comnih.gov The reaction is initiated by the addition of TosMIC to the alkene, followed by a 5-endo cyclization and subsequent elimination of the tosyl group. wikipedia.org
For the Pd-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds, a proposed mechanism involves the initial formation of an enaminone. mdpi.com This is followed by an intramolecular aza-Wacker-type oxidative cyclization catalyzed by the palladium species. mdpi.com
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanistic aspects of [3+2] cycloaddition reactions, for instance, between azides and nitroolefins. nih.gov These studies can reveal details about the transition states and help explain the observed regioselectivity. nih.gov
A possible mechanism for the formation of pyrroles from 3-formylchromone involves oxidation and retro-Michael addition, followed by γ-pyrone ring opening and decarboxylation. mdpi.com The resulting intermediate undergoes intramolecular nucleophilic addition and a 1,2-H shift to yield the final pyrrole product. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2,3 Diphenyl 1h Pyrrole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the molecular structure of 1-methyl-2,3-diphenyl-1H-pyrrole and its analogues. nih.govipb.pt
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each nucleus. In N-substituted pyrroles, the presence of a methyl group on the nitrogen atom typically results in an upfield shift of the pyrrole (B145914) ring proton signals. ipb.pt The chemical shifts of the pyrrole protons are also influenced by the solvent used. ipb.pt
For substituted pyrroles, the chemical shifts can be estimated using substituent chemical shifts (SCS) for substituents at the α (2/5) and β (3/4) positions. stenutz.eu In the case of 1-methyl-2,3-diphenyl-1H-pyrrole, the phenyl groups at the C2 and C3 positions significantly influence the electronic environment and, consequently, the chemical shifts of the pyrrole ring protons and carbons.
¹H and ¹³C NMR Data for 1-Methyl-2,3-diphenyl-1H-pyrrole and related derivatives:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Methyl-1,3,5-triphenyl-1H-pyrrole | 7.52 (dd, J = 8.3, 1.2 Hz, 2H), 7.39 (m, 5H), 7.24 (m, 3H), 7.13 (m, 5H), 2.26 (s, 3H) | 139.4, 137.1, 134.0, 133.4, 129.2, 128.8, 128.5, 128.3, 128.2, 128.1, 127.7, 126.7, 125.8, 125.3, 122.9, 109.5, 12.6 | nih.gov |
| 1-(2-Ethyl-6-methylphenyl)-2-methyl-3,5-diphenyl-1H-pyrrole | 7.55 (dd, J = 8.3, 1.3 Hz, 2H), 7.41 (t, J = 7.8 Hz, 2H), 7.29 (t, J = 7.6, 1H), 7.23 (m, 1H), 7.16 (dd, J = 10.8, 7.9 Hz, 2H), 7.11 (m, 4H), 7.06 (m, 1H), 6.72 (s, 1H), 2.27 (m, 2H), 2.08 (s, 3H), 2.02 (s, 3H), 1.02 (t, J = 7.6 Hz, 3H) | 142.6, 137.3, 137.2, 133.5, 132.7, 128.7, 128.5, 128.3 (2), 127.9, 127.2, 126.5, 126.4, 125.9, 125.4, 122.6, 108.6, 23.7, 18.1, 13.7, 11.7 | nih.gov |
| 1-Methylpyrrole | Solvent dependent | Solvent dependent | spectrabase.comresearchgate.net |
For complex molecules like 1-methyl-2,3-diphenyl-1H-pyrrole and its derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) experiments are used to establish one-bond correlations between protons and directly attached carbons. ipb.ptmdpi.com This allows for the direct pairing of ¹H and ¹³C signals.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range couplings between protons and carbons over two or three bonds. ipb.ptmdpi.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule, such as the pyrrole ring, the methyl group, and the two phenyl rings in 1-methyl-2,3-diphenyl-1H-pyrrole. The analysis of HMBC spectra allows for the complete and unequivocal assignment of the carbon skeleton. clockss.org
The concerted application of these 1D and 2D NMR experiments enables the complete assignment of all ¹H and ¹³C resonances in complex substituted pyrroles. nih.gov
NMR spectroscopy is a powerful tool for investigating the conformational preferences and stereochemistry of molecules in solution. auremn.org.brresearchgate.net For 1-methyl-2,3-diphenyl-1H-pyrrole, the rotation of the phenyl groups relative to the pyrrole ring is a key conformational feature.
Nuclear Overhauser Effect (NOE) studies can provide information about the spatial proximity of protons. By observing NOEs between the protons of the phenyl rings and the protons of the pyrrole ring or the N-methyl group, the preferred orientation of the phenyl substituents can be determined. nih.gov
The analysis of vicinal coupling constants (³J) can also provide conformational information, particularly regarding the dihedral angles between coupled protons. researchgate.net
In some cases, hindered rotation around single bonds can lead to the existence of stable conformers or atropisomers, which may be observable by NMR spectroscopy, sometimes requiring low-temperature experiments. clockss.orgfrontiersin.org The study of N-substituted pyrroles has shown that protonation can occur at the carbon atoms of the heteroaromatic ring, leading to the formation of stable pyrrolium salts. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. nih.govkobv.de For 1-methyl-2,3-diphenyl-1H-pyrrole, HRMS would confirm the molecular formula, C₁₇H₁₅N. The fragmentation pathways of pyrrole derivatives can be complex and are significantly influenced by the substituents on the pyrrole ring. nih.govsci-hub.st In the case of 2-substituted pyrrole derivatives, typical fragmentation includes the loss of side-chain substituents. nih.gov For 1-methyl-2,3-diphenyl-1H-pyrrole, fragmentation would likely involve cleavages related to the phenyl and methyl groups.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of non-volatile and polymeric materials. wikipedia.orgmdpi.com The sample is thermally decomposed in an inert atmosphere, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. chromatographyonline.comchromatographyonline.com
While not a primary method for the structural elucidation of a pure, small molecule like 1-methyl-2,3-diphenyl-1H-pyrrole, Py-GC/MS could be relevant in the analysis of polymers or complex mixtures containing this pyrrole moiety. researchgate.net For instance, if this compound were part of a larger, non-volatile structure or a polymeric matrix, Py-GC/MS could be used to identify its presence by analyzing the characteristic fragmentation products. chromatographyonline.com The resulting pyrogram would provide a "fingerprint" of the original material, and the mass spectra of the individual peaks would help in identifying the constituent fragments, including the 1-methyl-2,3-diphenyl-1H-pyrrole core or its degradation products. wikipedia.orgcdsanalytical.com
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of 1-Methyl-2,3-diphenyl-1H-pyrrole is characterized by a collection of absorption bands that confirm the presence of its key structural components: the pyrrole ring, the N-methyl group, and the two phenyl substituents.
The pyrrole ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the pyrrole ring are expected in the 1600-1450 cm⁻¹ region. acgpubs.org The C-N stretching vibrations within the ring also contribute to the fingerprint region of the spectrum. derpharmachemica.com
The phenyl groups introduce strong bands corresponding to aromatic C=C stretching in the 1600-1450 cm⁻¹ range, often overlapping with the pyrrole ring vibrations. The substitution pattern on the phenyl rings (ortho, meta, para) can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹.
The N-methyl group is identified by its characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ group are typically observed in the 2993-2848 cm⁻¹ range. derpharmachemica.com Asymmetric and symmetric bending (deformation) vibrations occur around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively. derpharmachemica.com
A summary of the expected IR absorption bands for 1-Methyl-2,3-diphenyl-1H-pyrrole is presented below.
Table 1: Characteristic IR Absorption Bands for 1-Methyl-2,3-diphenyl-1H-pyrrole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Pyrrole & Phenyl) | Stretching | 3100 - 3000 |
| N-Methyl (CH₃) | Asymmetric/Symmetric Stretching | 2990 - 2850 |
| Aromatic C=C (Pyrrole & Phenyl) | Stretching | 1600 - 1450 |
| N-Methyl (CH₃) | Asymmetric Bending | 1465 - 1440 |
| N-Methyl (CH₃) | Symmetric Bending | 1390 - 1370 |
| Pyrrole Ring | C-N Stretching | ~1200 - 1130 |
Note: The exact positions of the bands can be influenced by the molecular environment and solid-state effects.
Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional (dihedral) angles, offering an unambiguous depiction of the molecule's conformation and its packing in the crystal lattice.
Analysis of Dihedral Angles and Molecular Conformation
For 1-Methyl-2,3-diphenyl-1H-pyrrole, the most significant conformational feature is the relative orientation of the two phenyl rings with respect to the central pyrrole ring. This is defined by the dihedral angles. Due to steric hindrance between the adjacent phenyl groups and between the phenyl group at position 2 and the N-methyl group, a completely planar conformation is highly unlikely.
The phenyl rings are expected to be twisted out of the plane of the pyrrole ring. In related structures, such as 2,4-diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo[3,4-c]pyrrole-1,3-dione, the dihedral angles between the pyrrole ring and the attached phenyl rings are significant, measuring 62.82(8)° and 71.54(7)°. researchgate.net Similarly, in other substituted heterocyclic systems, non-planar arrangements are common to relieve steric strain. nih.gov The conformation of 1-Methyl-2,3-diphenyl-1H-pyrrole would therefore be a twisted or "propeller-like" structure.
Table 2: Representative Dihedral Angles in Phenyl-Substituted Heterocycles
| Compound Fragment | Description | Typical Dihedral Angle (°) |
|---|---|---|
| Pyrrole C2-C-C(Phenyl) | Torsion between pyrrole and C2-phenyl ring | 50 - 70 |
Note: These are estimated values based on analogous structures. Actual values for 1-Methyl-2,3-diphenyl-1H-pyrrole would require specific experimental determination.
Supramolecular Interactions in Crystal Lattices
The way molecules of 1-Methyl-2,3-diphenyl-1H-pyrrole pack together in a crystal is governed by a network of non-covalent supramolecular interactions. While lacking strong hydrogen bond donors like an N-H group, the molecule can still participate in weaker, yet structurally significant, interactions. researchgate.net
The electron-rich π-systems of the phenyl and pyrrole rings are key players in these interactions. Common interactions would include:
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which can occur in either a face-to-face or offset (displaced) arrangement. In many organic crystals, inter-centroid distances for such interactions are typically in the range of 3.3 to 3.8 Å. rsc.org
C-H···π Interactions: These involve a C-H bond (from either the methyl group or the aromatic rings) pointing towards the face of an adjacent aromatic ring. These interactions are crucial in organizing molecules in the absence of stronger hydrogen bonds.
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating the components of a mixture, allowing for the purity assessment and quantification of a target compound.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile organic compounds like 1-Methyl-2,3-diphenyl-1H-pyrrole. A reversed-phase HPLC (RP-HPLC) method is typically employed for such compounds. pensoft.net In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol.
The compound is injected into the system and travels through the column at a rate determined by its affinity for the stationary versus the mobile phase. Its elution is monitored by a detector, producing a chromatogram where the compound of interest appears as a peak at a characteristic retention time.
Pairing HPLC with a Photodiode Array (PDA) detector offers significant advantages. A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is powerful for:
Purity Assessment: The "peak purity" function allows for the comparison of spectra across a single chromatographic peak. If the spectra are identical, it provides strong evidence that the peak corresponds to a single, pure compound. pensoft.net
Compound Identification: The acquired UV spectrum serves as a characteristic fingerprint that can be compared against a reference standard or a spectral library to confirm the identity of the compound.
Quantification: By constructing a calibration curve from standards of known concentration, the area under the chromatographic peak can be used to accurately determine the concentration of 1-Methyl-2,3-diphenyl-1H-pyrrole in a sample.
A typical HPLC method for a pyrrole derivative would be validated for linearity, accuracy, and precision to ensure its reliability for routine quality control analysis. pensoft.net
Table 3: Typical Parameters for HPLC-PDA Analysis of Pyrrole Derivatives
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector, monitoring a specific wavelength (e.g., 254 nm) and collecting spectra (e.g., 200-400 nm) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Chemistry Insights into 1 Methyl 2,3 Diphenyl 1h Pyrrole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like 1-Methyl-2,3-diphenyl-1H-pyrrole. DFT studies can provide detailed information on molecular orbitals, electrostatic potential, and charge distribution, which are crucial for predicting chemical behavior.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com
For 1-Methyl-2,3-diphenyl-1H-pyrrole, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) and phenyl π-systems. The LUMO would also be located within these aromatic systems. The presence of the electron-donating methyl group on the nitrogen atom would likely raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The phenyl substituents at the 2 and 3 positions significantly influence the orbital energies through π-π conjugation.
| Parameter | Description | Predicted Influence on 1-Methyl-2,3-diphenyl-1H-pyrrole |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Primarily located on the π-systems of the pyrrole and phenyl rings. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Also located on the aromatic π-systems. |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and stability. mdpi.com | A smaller gap would suggest higher reactivity compared to unsubstituted pyrrole. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum.
Red regions indicate negative electrostatic potential, representing areas with high electron density. These sites are prone to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing areas with low electron density or an excess of positive charge. These sites are susceptible to nucleophilic attack.
Green regions represent neutral or zero potential areas.
For 1-Methyl-2,3-diphenyl-1H-pyrrole, the MEP map would likely show a region of negative potential (red) around the nitrogen atom of the pyrrole ring and across the π-faces of the phenyl groups, which are electron-rich. researchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This analysis helps identify which parts of the molecule are most likely to interact with other polar molecules or ions. researchgate.net
In 1-Methyl-2,3-diphenyl-1H-pyrrole, the nitrogen atom is expected to carry a negative Mulliken charge due to its higher electronegativity. The carbon atoms of the phenyl rings and the pyrrole ring will have varying charges depending on their bonding environment. This charge distribution is crucial for understanding intermolecular interactions and the molecule's reactivity profile.
| Atom/Group | Predicted Mulliken Charge | Rationale |
|---|---|---|
| Nitrogen (N1) | Negative | High electronegativity and presence of a lone pair. |
| Methyl Group Carbons/Hydrogens | Slightly Positive/Negative | Alkyl groups are generally electron-donating. |
| Phenyl Ring Carbons | Variable (Slightly Negative to Positive) | Depends on the position and π-electron distribution. |
| Pyrrole Ring Carbons | Variable (Slightly Negative to Positive) | Influenced by the nitrogen atom and phenyl substituents. |
Computational Investigations of Reaction Mechanisms and Transition States
Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping the potential energy surface of a reaction, these methods can identify the lowest-energy path from reactants to products.
This involves calculating the structures and energies of reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For 1-Methyl-2,3-diphenyl-1H-pyrrole, one could computationally investigate various reactions, such as electrophilic aromatic substitution on the pyrrole or phenyl rings. DFT calculations can be employed to:
Model the approach of an electrophile to the pyrrole ring.
Calculate the energy of the intermediate sigma complex.
Determine the structure and energy of the transition state for the rate-determining step.
Confirm the reaction pathway by connecting the transition state to the reactants and products.
Such studies on substituted pyrroles have provided valuable insights into how different functional groups direct incoming reagents and affect the activation energies of reactions. nih.govacs.org These computational investigations are essential for understanding reaction selectivity and optimizing experimental conditions for desired outcomes.
Energy Profiles and Reaction Kinetics
Computational chemistry offers a powerful lens for understanding the reactivity of 1-Methyl-2,3-diphenyl-1H-pyrrole. By mapping the potential energy surface of a reaction, chemists can elucidate detailed mechanisms, identify transition states, and predict reaction rates. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost.
For a given reaction, such as electrophilic aromatic substitution on the pyrrole ring, a reaction profile can be computed. This profile plots the energy of the system as it progresses from reactants to products through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical parameter in chemical kinetics. A lower activation energy corresponds to a faster reaction rate, as described by the Arrhenius equation. Computational studies can compare different reaction pathways, revealing the most energetically favorable route. nih.gov For instance, the substitution at different positions on the pyrrole ring (C4 vs. C5) can be compared to predict the kinetic product.
Table 1: Hypothetical Reaction Energy Profile for Electrophilic Substitution
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (C4) | +18.5 |
| Intermediate (C4) | +5.2 |
| Transition State (C5) | +15.8 |
| Intermediate (C5) | +2.1 |
Note: This data is illustrative and represents a typical profile for electrophilic substitution on a substituted pyrrole.
Regioselectivity and Stereoselectivity Predictions
Computational methods are invaluable for predicting the regioselectivity and stereoselectivity of chemical reactions, providing insights that can guide synthetic efforts. rsc.orgdntb.gov.ua For 1-Methyl-2,3-diphenyl-1H-pyrrole, these predictions are crucial for understanding its behavior in reactions like cycloadditions or metal-catalyzed cross-coupling.
Regioselectivity—the preference for reaction at one position over another—can be rationalized by comparing the activation energies of the transition states leading to different regioisomers. nih.gov For example, in a Diels-Alder reaction where the pyrrole acts as the diene, DFT calculations can determine whether the "ortho" or "meta" product is favored by locating the respective transition states and calculating their energies. The regioisomer formed via the lower energy transition state is predicted to be the major product. nih.gov
Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be investigated. By modeling the transition states for the formation of different stereoisomers (e.g., endo vs. exo in a cycloaddition), the relative energies can predict the stereochemical outcome of the reaction. nih.gov
Table 2: Predicted Activation Energies for Different Regioisomers
| Reaction Pathway | Regioisomer | Activation Energy (ΔE‡, kcal/mol) |
|---|---|---|
| Path A | 1,4-adduct | 25.7 |
Note: This data is illustrative, showing how computational results can predict the favored regioisomer.
Theoretical Prediction of Optical and Electronic Properties
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For 1-Methyl-2,3-diphenyl-1H-pyrrole, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs.
The primary output of a TD-DFT calculation includes the excitation wavelength (λmax), the oscillator strength (f), and the nature of the electronic transition (e.g., HOMO→LUMO). The oscillator strength is a measure of the intensity of the absorption band. By simulating the spectrum, researchers can assign the absorption bands observed in experimental UV-Vis spectra to specific electronic transitions within the molecule, such as π→π* transitions associated with the conjugated system of the pyrrole and phenyl rings. researchgate.netrsc.org
Table 3: Predicted Electronic Transitions for 1-Methyl-2,3-diphenyl-1H-pyrrole via TD-DFT
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 310 | 0.45 |
| S0 → S2 | 275 | 0.12 |
Note: This data is representative of typical TD-DFT results for aromatic heterocyclic compounds.
Non-Linear Optical (NLO) Properties
Theoretical calculations are instrumental in the design and screening of molecules for non-linear optical (NLO) applications, which are important in photonics and optoelectronics. mdpi.comnih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ). DFT calculations can reliably predict these properties. nih.gov
For 1-Methyl-2,3-diphenyl-1H-pyrrole, the first hyperpolarizability (β) is of particular interest as it governs the second-harmonic generation (SHG) response. researchgate.net Computational models can calculate the components of the hyperpolarizability tensor, providing a quantitative measure of the molecule's potential NLO activity. These calculations can also explore how chemical modifications to the structure would enhance its NLO properties, guiding the synthesis of more efficient materials. researchgate.net
Table 4: Calculated NLO Properties
| Property | Calculated Value (a.u.) |
|---|---|
| Polarizability (α) | 215 |
Note: The values are illustrative examples of NLO properties calculated for an organic molecule of similar size.
Molecular Modeling and Dynamics Simulations
Conformational Analysis and Dynamics
The three-dimensional structure and flexibility of 1-Methyl-2,3-diphenyl-1H-pyrrole are key determinants of its physical and chemical properties. Conformational analysis aims to identify the stable arrangements of the atoms in a molecule (conformers) and determine their relative energies. Due to the presence of single bonds connecting the phenyl groups to the pyrrole ring, rotation can occur, leading to different conformers.
Molecular mechanics or DFT calculations can be used to perform a systematic search of the conformational space by rotating the key dihedral angles. The resulting potential energy surface reveals the low-energy conformers and the energy barriers separating them.
Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of the molecule over time. nih.govmdpi.com By simulating the motion of atoms at a given temperature, MD can explore how the molecule transitions between different conformations and determine the average lifetime of specific conformations, providing a more realistic picture of the molecule's behavior in solution or the solid state. researchgate.net
Table 5: Relative Energies of Key Conformers
| Conformer | Dihedral Angle 1 (C3-C2-Ph) | Dihedral Angle 2 (C2-C3-Ph) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 45° | 135° | 0.00 |
| B | 45° | -45° | 1.2 |
Note: This data is a hypothetical representation of a conformational analysis, highlighting the energy differences between various spatial arrangements of the phenyl rings.
Table of Mentioned Compounds
| Compound Name |
|---|
Intermolecular Interactions and Aggregation Behavior
The study of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of molecules like 1-Methyl-2,3-diphenyl-1H-pyrrole. While specific research on the aggregation of this exact compound is not extensively detailed in the available literature, insights can be drawn from computational analyses of related heterocyclic and aromatic structures. Intermolecular forces such as van der Waals forces, π-π stacking interactions between the phenyl and pyrrole rings, and C-H···π interactions are expected to govern its molecular assembly.
In analogous chalcone derivatives containing a pyrrole ring, crystal structure analysis has revealed the formation of dimers through intermolecular C-H···O interactions. nih.gov The spatial arrangement of the phenyl substituents on the pyrrole core in 1-Methyl-2,3-diphenyl-1H-pyrrole would significantly influence its packing in the solid state, potentially leading to specific aggregation patterns. Computational modeling can predict the most stable crystal packing arrangements and calculate the energies associated with these intermolecular interactions.
Furthermore, the phenomenon of aggregation-induced emission (AIE) has been observed in other multi-phenyl substituted heterocyclic compounds, such as 1-methyl-1,2,3,4,5-pentaphenylsilole. semanticscholar.orgnih.gov In such molecules, aggregation restricts intramolecular rotations, which blocks non-radiative decay pathways and activates radiative channels, leading to strong fluorescence in the aggregated or solid state. nih.gov Theoretical studies can help elucidate whether 1-Methyl-2,3-diphenyl-1H-pyrrole possesses AIE characteristics by analyzing the conformational changes and electronic properties in both isolated and aggregated states.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. mdpi.comnih.gov These models are instrumental in drug discovery for designing new molecules with enhanced potency and for predicting their behavior. mdpi.comnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like 1-Methyl-2,3-diphenyl-1H-pyrrole, a wide array of descriptors can be generated using quantum chemical calculations and cheminformatics software. mdpi.com These descriptors fall into several categories:
Physicochemical Descriptors: These describe properties like lipophilicity (log P), molar refractivity (MR), molecular weight (MW), and polar surface area (PSA). nih.gov
Electronic Descriptors: These are derived from quantum mechanics and include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. They provide insight into the molecule's reactivity and interaction capabilities.
Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule, such as molecular volume, surface area, and various topological indices.
Once generated, a crucial step is the selection of the most relevant descriptors that have a strong correlation with the property of interest. Techniques like Genetic Algorithms combined with Multiple Linear Regression (GA-MLR) or Artificial Neural Networks (ANN) are often employed to build robust and predictive QSAR models from these descriptors. mdpi.com For instance, QSAR studies on other pyrrole derivatives have successfully used quantum chemical descriptors to model antioxidant activities. mdpi.com
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Physicochemical | Log P, Molar Refractivity (MR), Molecular Weight (MW) | Describes hydrophobicity, polarizability, and size, influencing pharmacokinetics. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to chemical reactivity, stability, and ability to participate in charge-transfer interactions. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the interactions between a ligand, such as 1-Methyl-2,3-diphenyl-1H-pyrrole, and a biological macromolecule, typically a protein receptor or enzyme. mdpi.comnih.gov
The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This method can elucidate key molecular interactions, such as:
Hydrogen Bonds: Crucial for specificity and binding affinity. nih.gov
Hydrophobic Interactions: Often a major driving force for ligand binding.
π-π Stacking: Occurs between aromatic rings of the ligand and protein residues. mdpi.com
While specific docking studies for 1-Methyl-2,3-diphenyl-1H-pyrrole are not prominently documented, research on analogous pyrrole-based compounds has demonstrated their potential as inhibitors for various enzymes. For example, derivatives of 1H-pyrrole-2,5-dione have been docked into the active sites of cyclooxygenase-2 (COX-2) to rationalize their potent inhibitory activity. nih.gov Similarly, other fused 1H-pyrrole derivatives have been studied as potential inhibitors of EGFR and CDK2 kinases. nih.govresearchgate.net Such studies provide a blueprint for how 1-Methyl-2,3-diphenyl-1H-pyrrole could be investigated against relevant biological targets.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. researchgate.netnih.gov These computational models help to identify candidates with favorable drug-like properties and flag potential liabilities, reducing late-stage attrition. researchgate.net
For 1-Methyl-2,3-diphenyl-1H-pyrrole, an in silico ADMET evaluation would involve predicting a range of properties:
Absorption: Parameters like human intestinal absorption (HIA), cell permeability (e.g., Caco-2), and oral bioavailability are estimated. Models often use physicochemical properties to predict a compound's ability to be absorbed into the bloodstream.
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. japtronline.com The volume of distribution (VD) is another key parameter indicating how a drug is distributed throughout the body's tissues. japtronline.com
Metabolism: Models can predict the susceptibility of the compound to metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance.
Excretion: Properties related to the elimination of the compound from the body are assessed.
Toxicity: A variety of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com
Drug-likeness is often assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, log P, and the number of hydrogen bond donors and acceptors. nih.gov Computational ADMET studies on various novel pyrrole and benzimidazole derivatives have demonstrated the utility of these predictive tools in guiding the design of safer and more effective therapeutic agents. nih.govmdpi.com
Table 2: Key Parameters in an In Silico ADMET Profile
| Category | Parameter | Description |
|---|---|---|
| A bsorption | Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | |
| D istribution | Blood-Brain Barrier (BBB) Penetration | Predicts the ability of the compound to cross into the central nervous system. |
| Plasma Protein Binding (PPB) | The extent to which a compound binds to proteins in the blood plasma. | |
| M etabolism | CYP450 Inhibition/Substrate | Predicts interaction with key metabolic enzymes, affecting drug clearance and potential drug-drug interactions. |
| E xcretion | Total Clearance | The rate at which a drug is removed from the body. |
| T oxicity | Ames Mutagenicity | Predicts the mutagenic potential of a compound. |
Advanced Applications and Materials Science Contributions of 1 Methyl 2,3 Diphenyl 1h Pyrrole Derivatives
Pyrrole (B145914) Derivatives in Optoelectronic Materials
The inherent π-electron-rich nature of the pyrrole ring, combined with the extended conjugation offered by phenyl substituents, makes these derivatives highly suitable for optoelectronic applications. researchgate.netscispace.com The ability to modify the peripheral phenyl groups allows for the fine-tuning of electronic and optical properties to meet the specific demands of various devices. nih.govrsc.org
Organic Semiconductors and Conducting Polymers
The pyrrole scaffold is a fundamental building block for conducting polymers, most notably polypyrrole (PPy). scispace.com While unsubstituted PPy suffers from poor processability, derivatives featuring substituents on the pyrrole ring are synthesized to enhance properties like solubility and stability. scispace.com Incorporating structures like 1-Methyl-2,3-diphenyl-1H-pyrrole into a polymer backbone could yield materials with improved processability due to the bulky phenyl groups, which can disrupt extensive polymer chain packing.
Furthermore, the electronic properties of such polymers can be systematically tuned. The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings of the pyrrole monomer can alter the electronic states of the resulting polymer. scispace.com This strategy is crucial for designing donor-acceptor (D-A) type materials, where the pyrrole unit can act as the electron-rich donor component. rsc.org The development of polymers based on pyrrolo[3,2-b]pyrrole (B15495793) (DHPP), which also feature peripheral aromatic units, has shown that diversifying these units allows for tuning of optoelectronic properties across the visible spectrum, providing clear design guidelines for new semiconducting materials. rsc.org
Components in Organic Photovoltaics and Organic Field-Effect Transistors
Pyrrole derivatives are extensively used as building blocks for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). kennesaw.edu A prominent example is the diketopyrrolopyrrole (DPP) core, which, when incorporated into donor-acceptor systems, produces materials with high charge carrier mobility. kennesaw.edu
Derivatives of 1-Methyl-2,3-diphenyl-1H-pyrrole are promising for these applications due to their structural features. The electron-donating pyrrole core combined with the π-conjugated phenyl groups can facilitate efficient charge transport. The phenyl rings also offer a route to enhance intermolecular π-π stacking, a critical factor for high charge mobility in the solid state. Although specific performance data for 1-Methyl-2,3-diphenyl-1H-pyrrole derivatives in OFETs is not yet prevalent, the performance of other pyrrole-based materials illustrates the potential of this class of compounds.
| Pyrrole-Based Material Type | Device Application | Reported Charge Carrier Mobility (μ) | Key Structural Feature |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP) Polymer | OFET | Up to 13.1 cm²/Vs | Strong electron-accepting core, promotes planarity and π-π stacking |
| Pyrrolo[3,2-b]pyrrole (DHPP) Polymer | OFET | - | Diversified peripheral aromatic units for property tuning rsc.org |
| Thieno[3,2-b]pyrrole Derivative | OPV/OFET | - | Banana-shaped building block for novel semiconductors kennesaw.edu |
Design of Chromophore Systems with Tunable Optical Properties
The design of molecules with specific light absorption and emission characteristics is fundamental to developing materials for organic light-emitting diodes (OLEDs) and other optical applications. nih.govgoogle.comrsc.org Pyrrole derivatives, particularly those with extended π-systems like phenyl-substituted pyrrolo[3,2-b]pyrroles, have demonstrated significant promise as tunable chromophores. kennesaw.edu
The optical properties of these molecules can be precisely controlled through synthetic design. nih.gov For 1-Methyl-2,3-diphenyl-1H-pyrrole derivatives, the two phenyl groups serve as handles for chemical modification. Research on related chromophores shows a clear trend:
Electron-donating groups (e.g., methoxy) attached to the peripheral phenyl rings tend to cause a blue-shift in the material's absorbance spectrum. nih.gov
Electron-withdrawing groups (e.g., nitro) typically induce a red-shift in the absorbance. nih.govkennesaw.edu
This tunability allows for the creation of a family of chromophores whose absorption and emission can be tailored across the visible spectrum. nih.govrsc.org This principle is critical for developing new fluorescent emitters for deep-blue OLEDs or host materials for phosphorescent OLEDs. nih.gov
| Pyrrole Chromophore Family | Substituent Type on Peripheral Phenyl Ring | Effect on UV-Vis Absorbance | Potential Application |
|---|---|---|---|
| π-Extended Pyrrolo[3,2-b]pyrroles (DHPPs) nih.gov | Electron-Donating (e.g., -OCH₃) | Blue-shift (to UV region) | UV absorbers, components in blue-emitting materials |
| Electron-Neutral (e.g., -CH₃) | Intermediate absorption | Tunable emitters | |
| Electron-Withdrawing (e.g., -NO₂) | Red-shift (into visible region) | Colored materials, long-wavelength absorbers for OPVs |
Role in Catalysis and Ligand Design
The application of pyrrole derivatives extends beyond materials science into the realm of chemical synthesis and catalysis. The nitrogen atom of the pyrrole ring and the potential for functionalization on its core and substituents make these compounds versatile platforms for designing ligands and catalysts.
Pyrrole-based Ligands in Metal-Catalyzed Reactions
The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can coordinate to a metal center, forming the basis of a ligand. While the aromaticity of pyrrole reduces the basicity of this nitrogen, it can still effectively bind to transition metals. In a derivative like 1-Methyl-2,3-diphenyl-1H-pyrrole, the two phenyl groups exert significant steric influence. nih.gov This steric hindrance is a powerful tool in catalysis, as it can create a chiral pocket around the metal, influencing the stereoselectivity of a reaction. units.it
Although direct catalytic applications of 1-Methyl-2,3-diphenyl-1H-pyrrole as a ligand are not yet widely reported, its scaffold is ideal for designing more complex ligands. Functional groups with donor atoms (e.g., phosphines, ethers, or amines) could be introduced onto the phenyl rings. This would allow for the synthesis of bidentate or pincer-type ligands, where the pyrrole unit serves as a rigid, sterically defined backbone. Such ligands are highly sought after in homogeneous catalysis for reactions like cross-coupling, hydrogenation, and polymerization.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. nih.gov While many organocatalytic reactions focus on the synthesis of pyrroles, the use of pyrrole derivatives as catalysts is an emerging area. nih.govresearchgate.net
For a neutral aromatic heterocycle like 1-Methyl-2,3-diphenyl-1H-pyrrole, its low basicity makes it an unlikely candidate for direct use in catalysis that relies on proton abstraction. However, its derivatives hold considerable potential. The core scaffold can be functionalized, particularly on the phenyl rings, with known organocatalytic moieties. For example, introducing amine or thiourea (B124793) groups could enable hydrogen-bond-donating catalysis. The attachment of phosphine (B1218219) groups could lead to catalysts for annulation reactions, such as the [3+2] cycloadditions used to form complex cyclopentenes. acs.org The development of chiral phosphoric acids for asymmetric Paal-Knorr reactions to produce axially chiral arylpyrroles highlights how chiral scaffolds can control stereochemistry, a principle that could be applied by designing chiral catalysts based on the 1-Methyl-2,3-diphenyl-1H-pyrrole framework. acs.org
Supramolecular Chemistry and Self-Assembly of Pyrrole Derivatives
The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, which are held together through non-covalent intermolecular forces. The ability of molecules to self-assemble into well-defined and ordered architectures is a key aspect of this field, with significant implications for materials science. Derivatives of 1-Methyl-2,3-diphenyl-1H-pyrrole, with their combination of aromatic and heterocyclic components, are intriguing candidates for the construction of novel supramolecular systems.
Formation of Ordered Molecular Architectures
The self-assembly of organic molecules into ordered structures is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. In the case of pyrrole derivatives, the interplay of these forces dictates the final supramolecular architecture.
While specific research on the crystal structure of 1-Methyl-2,3-diphenyl-1H-pyrrole is not extensively available, the analysis of closely related structures provides significant insight into the potential non-covalent interactions that drive self-assembly. For instance, studies on various substituted pyrroles and other nitrogen-containing heterocyclic compounds consistently reveal the importance of these weak interactions in their crystal packing. researchgate.netresearchgate.netnih.gov
Key Non-Covalent Interactions in Pyrrole Derivatives:
π-π Stacking: The presence of multiple phenyl rings in 1-Methyl-2,3-diphenyl-1H-pyrrole derivatives makes π-π stacking a significant driving force for self-assembly. These interactions occur between the electron-rich π-systems of the aromatic rings, leading to the formation of columnar or layered structures. The inter-centroid distance between stacked rings is a key parameter in determining the strength of this interaction, with typical distances falling in the range of 3.3 to 3.8 Å. In the crystal structure of a dihydropyrrole derivative, π(pyrrole)–π(nitrobenzene) stacking was observed with an inter-centroid separation of 3.7414 (10) Å, contributing to the formation of a three-dimensional architecture. nih.gov
C-H···π Interactions: These interactions involve the hydrogen atoms of C-H bonds pointing towards the face of an aromatic ring. In derivatives of 1-Methyl-2,3-diphenyl-1H-pyrrole, the C-H bonds of the methyl group and the phenyl rings can interact with the π-systems of adjacent molecules, further stabilizing the supramolecular assembly.
Hydrogen Bonding: Although the N-methyl group in 1-Methyl-2,3-diphenyl-1H-pyrrole precludes the formation of classical N-H···X hydrogen bonds (where X is an electronegative atom), other forms of weak hydrogen bonding, such as C-H···O or C-H···N interactions, can play a crucial role, especially if the derivative contains suitable acceptor groups. researchgate.netnih.gov In the absence of strong hydrogen bond donors, these weaker interactions become more significant in directing the molecular packing. researchgate.net
The table below summarizes the types of non-covalent interactions observed in the crystal packing of various heterocyclic compounds, which can be considered analogous to what might be expected for derivatives of 1-Methyl-2,3-diphenyl-1H-pyrrole.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |
| π-π Stacking | Phenyl Ring | Phenyl/Pyrrole Ring | 3.60 - 3.75 | researchgate.netnih.gov |
| C-H···π | C-H (aliphatic/aromatic) | Phenyl/Pyrrole Ring | - | researchgate.net |
| C-H···O | C-H | C=O | 3.297 (5) | - |
| C-H···N | C-H | N (in heterocycle) | - | researchgate.net |
| Nitro-O···π | O (of NO₂) | Pyrrole Ring | - | nih.gov |
This table presents generalized data from related structures to infer potential interactions for 1-Methyl-2,3-diphenyl-1H-pyrrole derivatives.
Inclusion Chemistry
Inclusion chemistry, a subset of supramolecular chemistry, involves the formation of a host-guest complex where one chemical species (the host) forms a cavity that entraps another species (the guest). The ability of a molecule to act as a host is dependent on its size, shape, and the presence of binding sites that can interact with the guest molecule.
While there is no specific research detailing the inclusion chemistry of 1-Methyl-2,3-diphenyl-1H-pyrrole, its structural features suggest a potential for such behavior. The phenyl groups can create hydrophobic pockets, and the pyrrole ring can participate in various non-covalent interactions.
Potential for Host-Guest Complex Formation:
Hydrophobic Cavities: The two phenyl groups at the 2- and 3-positions of the pyrrole ring can create a cleft or pocket that is capable of encapsulating small, hydrophobic guest molecules. The size and shape of this cavity would be dependent on the conformation of the phenyl rings.
Anion-π Interactions: The electron-rich π-system of the pyrrole ring and the attached phenyl groups could potentially interact with anions, acting as an anion receptor. This type of interaction is a subject of significant interest in the design of sensors and transporters for anions.
Cyclodextrin (B1172386) Inclusion: In a broader context of pyrrole chemistry, it has been shown that pyrrole-containing compounds can form inclusion complexes with cyclodextrins. researchgate.net In these instances, the hydrophobic part of the pyrrole derivative is encapsulated within the cyclodextrin cavity, while the more polar parts may interact with the hydroxyl groups on the cyclodextrin rim. researchgate.net This suggests that derivatives of 1-Methyl-2,3-diphenyl-1H-pyrrole could similarly form stable complexes with cyclodextrins or other macrocyclic hosts.
The table below outlines the potential for inclusion chemistry based on the structural characteristics of 1-Methyl-2,3-diphenyl-1H-pyrrole derivatives and findings from related systems.
| Host Feature | Potential Guest Type | Driving Interactions | Reference for Principle |
| Hydrophobic Pocket from Phenyl Groups | Small Organic Molecules | Van der Waals forces, Hydrophobic effect | General Principle |
| π-rich Aromatic Surfaces | Anions | Anion-π interactions | General Principle |
| Overall Molecular Structure | Cyclodextrins | Hydrophobic interactions, Hydrogen bonding | researchgate.net |
This table is a projection of potential inclusion chemistry capabilities and is not based on direct experimental evidence for 1-Methyl-2,3-diphenyl-1H-pyrrole.
Further research, including crystallization studies with potential guest molecules and spectroscopic analysis in solution, would be necessary to experimentally validate the host-guest chemistry of 1-Methyl-2,3-diphenyl-1H-pyrrole and its derivatives. The ability to form such complexes could lead to applications in areas such as molecular recognition, sensing, and the controlled release of guest molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-2,3-diphenyl-1H-pyrrole, and what reaction conditions optimize yield and purity?
- The synthesis of pyrrole derivatives often involves alkylation and cross-coupling reactions. For example, methyl-substituted pyrroles can be synthesized using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature, followed by nitration and Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis . Optimization of yield requires strict control of reaction stoichiometry, inert atmospheres, and purification via column chromatography.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 1-Methyl-2,3-diphenyl-1H-pyrrole?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δH 2.09 ppm for methyl groups) confirm substituent positions .
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for small-molecule refinement. For example, single-crystal X-ray diffraction can resolve phenyl ring orientations and bond angles .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Q. What are the key considerations in designing experiments to study the electronic properties of pyrrole derivatives?
- Dielectric constant and resistivity measurements (e.g., at 100 Hz) can assess electronic behavior in composite materials. Solvent choice (e.g., 1-methyl-2-pyrrolidine) and annealing conditions significantly impact dielectric properties, as seen in ZCO/CNT composites . Electrochemical studies (cyclic voltammetry) may also elucidate redox-active sites.
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data in electronic properties?
- Combine density functional theory (DFT) calculations with experimental dielectric constant measurements. For example, discrepancies in predicted vs. observed resistivity in ZCO/CNT composites may arise from solvent residues or incomplete annealing, requiring iterative refinement of computational models .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of substituted pyrroles?
- Multi-technique validation: Cross-validate NMR data with X-ray crystallography. For example, SHELXL refinement can correct ambiguous NOE (Nuclear Overhauser Effect) assignments in crowded aromatic regions .
- Dynamic NMR: Analyze temperature-dependent spectra to resolve rotational barriers in sterically hindered derivatives .
Q. What advanced techniques analyze stereochemical outcomes in pyrrole derivative synthesis?
- Chiral HPLC: Separate enantiomers using chiral stationary phases.
- Specific Rotation Measurements: Compare experimental optical rotations (e.g., [α]D values) with computational predictions (e.g., TDDFT) to confirm stereochemistry .
Q. How does solvent choice impact dielectric properties and aggregation behavior in composite materials?
- Solvents like 1-methyl-2-pyrrolidine can introduce oxygen excess in composites, altering dielectric constants. For instance, ZCO/CNT composites annealed in this solvent showed a 1:1.15 mass ratio deviation, affecting resistivity . Solvent polarity and boiling point must be optimized to minimize residual solvent effects.
Q. What methodological approaches investigate thermodynamic stability of tautomeric forms?
- Variable-Temperature NMR: Monitor tautomer equilibria (e.g., 1H-pyrrole vs. 3H-pyrrole) at different temperatures.
- Computational Free Energy Calculations: Use Gaussian or ORCA software to compare relative Gibbs free energies of tautomers. Experimental validation via X-ray crystallography is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
